molecular formula C12H6BrFN2S B11796920 3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine CAS No. 1706434-99-2

3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine

Cat. No.: B11796920
CAS No.: 1706434-99-2
M. Wt: 309.16 g/mol
InChI Key: LNAZOJKQLRRXEW-UHFFFAOYSA-N
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Description

3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isothiazolo[5,4-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine

Uniqueness

3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and binding affinities, making it a valuable molecule for diverse scientific investigations .

Properties

CAS No.

1706434-99-2

Molecular Formula

C12H6BrFN2S

Molecular Weight

309.16 g/mol

IUPAC Name

3-bromo-6-(3-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6BrFN2S/c13-11-9-4-5-10(15-12(9)17-16-11)7-2-1-3-8(14)6-7/h1-6H

InChI Key

LNAZOJKQLRRXEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(C=C2)C(=NS3)Br

Origin of Product

United States

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